molecular formula C20H23NO2 B3823014 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone

3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone

Cat. No. B3823014
M. Wt: 309.4 g/mol
InChI Key: NJMBVVVLSJLFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone, also known as ATMQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is not fully understood, but it is believed to involve modulation of various signaling pathways in cells. 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been found to interact with a range of proteins, including ion channels, receptors, and enzymes, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of voltage-gated ion channels, and cytotoxic effects on cancer cells. These effects suggest that 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone may have potential applications in the treatment of neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has several advantages for use in laboratory experiments, including its synthetic accessibility and its range of biological effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone, including further investigation of its mechanism of action, development of new drugs based on its structure, and exploration of its potential applications in the treatment of neurological disorders and cancer. Additionally, research is needed to determine the optimal dosage and administration of 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone for these applications.
In conclusion, 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone is a synthetic compound that has shown promise for its potential applications in scientific research. Its range of biochemical and physiological effects make it a promising tool for investigating various biological processes, and further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been found to have a range of effects on the central nervous system, including modulation of neurotransmitter release and inhibition of voltage-gated ion channels. In cancer research, 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been found to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, 3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone has been used as a lead compound for the development of new drugs targeting various biological processes.

properties

IUPAC Name

3-acetyl-2,7,7-trimethyl-4-phenyl-1,4,6,8-tetrahydroquinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-12-17(13(2)22)18(14-8-6-5-7-9-14)19-15(21-12)10-20(3,4)11-16(19)23/h5-9,18,21H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMBVVVLSJLFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 5
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone
Reactant of Route 6
3-acetyl-2,7,7-trimethyl-4-phenyl-4,6,7,8-tetrahydro-5(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.